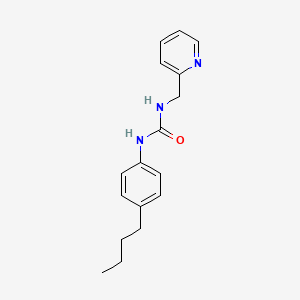
4-(1-naphthylmethyl)-N-phenyl-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-naphthylmethyl)-N-phenyl-1-piperazinecarboxamide, commonly known as NAP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties.
Wirkmechanismus
The exact mechanism of action of NAP is still not fully understood. However, it is believed to act on multiple targets in the body, including the central nervous system (CNS) and the immune system. NAP is known to interact with various receptors such as dopamine, serotonin, and adrenergic receptors, which are involved in the regulation of mood, behavior, and cognition. It has also been shown to modulate the activity of various enzymes and signaling pathways involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
NAP has been found to have several biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance neuronal survival and plasticity. NAP has also been found to regulate the levels of various neurotransmitters such as dopamine, serotonin, and acetylcholine, which play a crucial role in the regulation of mood, behavior, and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using NAP in lab experiments is its high potency and selectivity towards its molecular targets. It has also been shown to have low toxicity and good bioavailability, making it an ideal candidate for drug development. However, one of the limitations of using NAP is its relatively complex synthesis method, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for research on NAP. One of the areas of focus could be the development of NAP-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest could be the use of NAP in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research could be conducted to elucidate the exact mechanism of action of NAP and its potential targets in the body.
Synthesemethoden
The synthesis of NAP involves the reaction of 1-naphthylmethylamine and N-phenylpiperazine in the presence of a coupling agent such as diisopropylcarbodiimide (DIC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound. The yield of the synthesis method is reported to be around 60-70%.
Wissenschaftliche Forschungsanwendungen
NAP has been extensively studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. It has shown promising results in preclinical studies for its neuroprotective, anti-inflammatory, and anti-tumor properties. NAP has been found to be effective in treating neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as psychiatric disorders such as depression and anxiety.
Eigenschaften
IUPAC Name |
4-(naphthalen-1-ylmethyl)-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c26-22(23-20-10-2-1-3-11-20)25-15-13-24(14-16-25)17-19-9-6-8-18-7-4-5-12-21(18)19/h1-12H,13-17H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWBLWBJLPWRFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-oxo-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5363367.png)

![4-{2-(acetylamino)-3-oxo-3-[(1,1,3,3-tetramethylbutyl)amino]-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5363386.png)
![{4-[rel-(2R,3S,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-4-oxobutyl}amine dihydrochloride](/img/structure/B5363391.png)
![4-chloro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 4-methoxybenzoate](/img/structure/B5363402.png)


![9-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5363419.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-6-methylnicotinamide](/img/structure/B5363426.png)
![2-isopropylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5363434.png)
![4-{[1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinyl]carbonyl}morpholine oxalate](/img/structure/B5363436.png)
![4-methoxy-3-methyl-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide](/img/structure/B5363438.png)
![3-{2-[4-hydroxy-4-(2-methylquinolin-6-yl)piperidin-1-yl]-2-oxoethyl}-1,3-oxazolidin-2-one](/img/structure/B5363453.png)
![5-bromo-N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-furamide](/img/structure/B5363455.png)